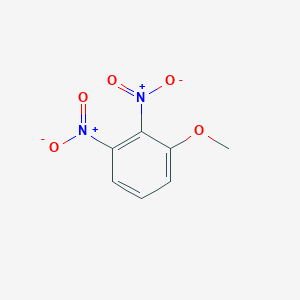
1-Methoxy-2,3-dinitrobenzene
説明
Synthesis Analysis
The synthesis of derivatives similar to 1-Methoxy-2,3-dinitrobenzene, such as 4-methoxy-3,5-dinitrobenzaldehyde, often involves nucleophilic aromatic substitution reactions. Monk et al. (2003) corrected a previously reported tele nucleophilic aromatic substitution method, demonstrating an alternative approach to synthesizing such compounds through conventional nitration methodology from 4-methoxy-3-nitrobenzaldehyde (Monk et al., 2003).
Molecular Structure Analysis
The molecular structure of related methoxybenzenes has been extensively studied. For example, Harder et al. (1989) determined the X-ray structure of 1-lithio-2-methoxybenzene, providing detailed insights into the arrangement of molecules in the solid state and in solution, which is crucial for understanding the behavior of 1-Methoxy-2,3-dinitrobenzene (Harder et al., 1989).
Chemical Reactions and Properties
1-Methoxy-2,3-dinitrobenzene participates in complex chemical reactions, forming 1,1- and 1,3-complexes upon reaction with various amines in dimethyl sulphoxide, as studied by Hasegawa (1985). These reactions and the formation of complexes are significant for understanding the chemical behavior and applications of this compound (Hasegawa, 1985).
Physical Properties Analysis
The physical properties of methoxybenzenes and dimethoxybenzenes, including 1-Methoxy-2,3-dinitrobenzene, have been investigated in terms of their thermochemistry, calorimetry, and quantum-chemical aspects. Varfolomeev et al. (2010) conducted a comprehensive study on methoxyphenols, providing insights into their enthalpies of formation, vapor pressures, and other relevant physical properties (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Methoxy-2,3-dinitrobenzene, particularly its reactivity and interactions with other chemical species, have been explored through studies on similar compounds. For instance, the formation of Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene, as studied by Crampton and Khan (1972), sheds light on the reactivity of nitrobenzene derivatives in the presence of nucleophiles (Crampton & Khan, 1972).
科学的研究の応用
Oxidative Annulation in Organic Synthesis
1-Methoxy-2,3-dinitrobenzene, closely related to 1,3-dinitrobenzene, has been used as an oxidant in rhodium-catalyzed oxidative annulation processes. This method converts hydrazines with alkynes to 1-aminoindole derivatives, demonstrating the compound's role in C-H activation and the synthesis of complex organic structures (Li, Chen, & Liu, 2014).
Methoxylation of Nitroarenes
1,3-Dinitrobenzene, when treated with alkaline methoxides, undergoes methoxylation. This process involves the displacement of an aromatic hydrogen atom by methoxide, yielding methoxy derivatives like 2,4-dinitroanisole. This reaction showcases the potential of nitrobenzene derivatives in synthetic chemistry (Kawakami & Suzuki, 2000).
Photochemical Degradation Studies
The photochemical degradation of 1,3-dinitrobenzene in aqueous solutions, especially in the presence of hydrogen peroxide, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of nitrobenzene compounds in water sources (Chen, Yang, Goh, Teo, & Chen, 2004).
Photocatalytic Degradation
Studies on the photocatalytic degradation of 1,3-dinitrobenzene using titanium dioxide in slurry photoreactors have provided insights into the removal of such compounds from water, which is vital for environmental protection and wastewater treatment (Kamble, Sawant, & Pangarkar, 2006).
Catabolism by Microorganisms
Research on the catabolism of 1,3-dinitrobenzene by the Rhodococcus strain QT-1 has revealed its ability to degrade 1,3-dinitrobenzene via 4-nitrocatechol, emphasizing the potential of using specific microorganisms for bioremediation of nitrobenzene pollutants (Dickel & Knackmuss, 2004).
Safety And Hazards
特性
IUPAC Name |
1-methoxy-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGDISKECPMPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287613 | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2,3-dinitrobenzene | |
CAS RN |
16315-07-4 | |
| Record name | NSC51775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methoxy-2,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

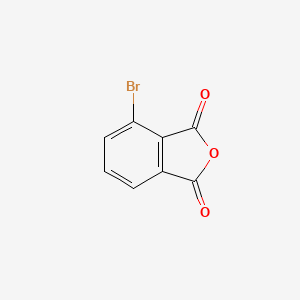
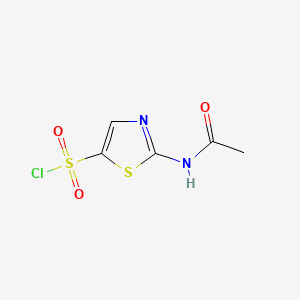
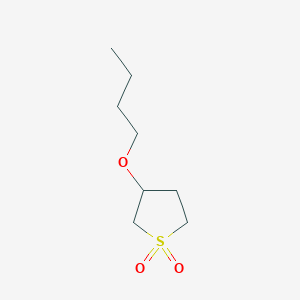
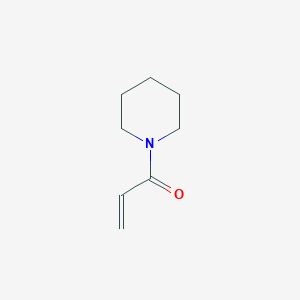


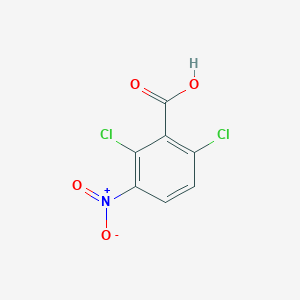


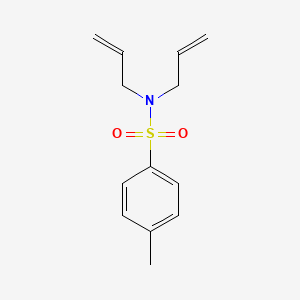
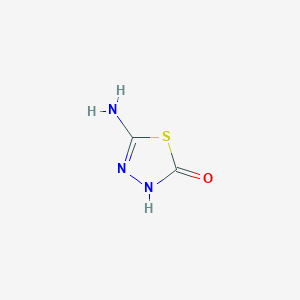


![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)